

Technical Guide: Solubility Profile of Methyl 3-amino-4-methyl-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 3-amino-4-methyl-5-nitrobenzoate*

Cat. No.: *B184825*

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This document provides a comprehensive technical overview of the solubility profile of **Methyl 3-amino-4-methyl-5-nitrobenzoate**, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines a predicted solubility profile based on the compound's chemical structure with detailed, standard experimental protocols for its empirical determination.

Compound Overview

Methyl 3-amino-4-methyl-5-nitrobenzoate (CAS: 72922-60-2) is a multifaceted organic compound featuring an aromatic ring substituted with an amino group, a methyl group, a nitro group, and a methyl ester. This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups makes it a valuable intermediate in organic synthesis, particularly for creating complex heterocyclic structures.^[1] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and potential formulation development.

Predicted Solubility Data

The solubility of **Methyl 3-amino-4-methyl-5-nitrobenzoate** is dictated by the interplay of its polar functional groups (amino, nitro, ester) and its non-polar components (aromatic ring, methyl group). While the polar moieties can engage in hydrogen bonding and dipole-dipole interactions, the overall size and hydrophobicity of the core structure are significant factors. The basicity of the amino group suggests that solubility will be highly pH-dependent.

The following table summarizes the predicted solubility of the compound in various common solvents.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water	Low	The presence of polar groups is offset by the hydrophobic aromatic ring and methyl group, limiting aqueous solubility.
Methanol, Ethanol	Moderate to High	These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the compound. Nitrobenzoate derivatives generally show good solubility in alcohols.[2]	
Polar Aprotic	Acetone, Acetonitrile	Moderate	These solvents can engage in dipole-dipole interactions with the nitro and ester groups.
Dichloromethane (DCM)	Moderate	A common solvent for a wide range of organic compounds with moderate polarity.	
Non-Polar	Toluene, Hexane	Low	The molecule's significant polarity from the amino, nitro, and ester groups prevents effective solvation by non-polar solvents.

Aqueous Acidic	5% Hydrochloric Acid	High	The basic amino group will be protonated, forming a water-soluble ammonium salt.[3][4]
Aqueous Basic	5% Sodium Hydroxide	Low	The compound lacks a sufficiently acidic proton for salt formation. The ester group may be susceptible to hydrolysis over time, which is a chemical reaction rather than dissolution.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid preliminary classification of the compound's solubility.

Methodology:

- Place approximately 25 mg of **Methyl 3-amino-4-methyl-5-nitrobenzoate** into a small test tube.[3]
- Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[3]
- Observe the mixture for up to 60 seconds after the final addition.[5]
- Record the compound as "soluble" if the solid dissolves completely, "partially soluble" if some solid remains, and "insoluble" if no significant dissolution occurs.[5]

- This procedure should be repeated for a range of solvents, including water, 5% HCl, 5% NaOH, and various organic solvents, to establish a broad solubility profile.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.

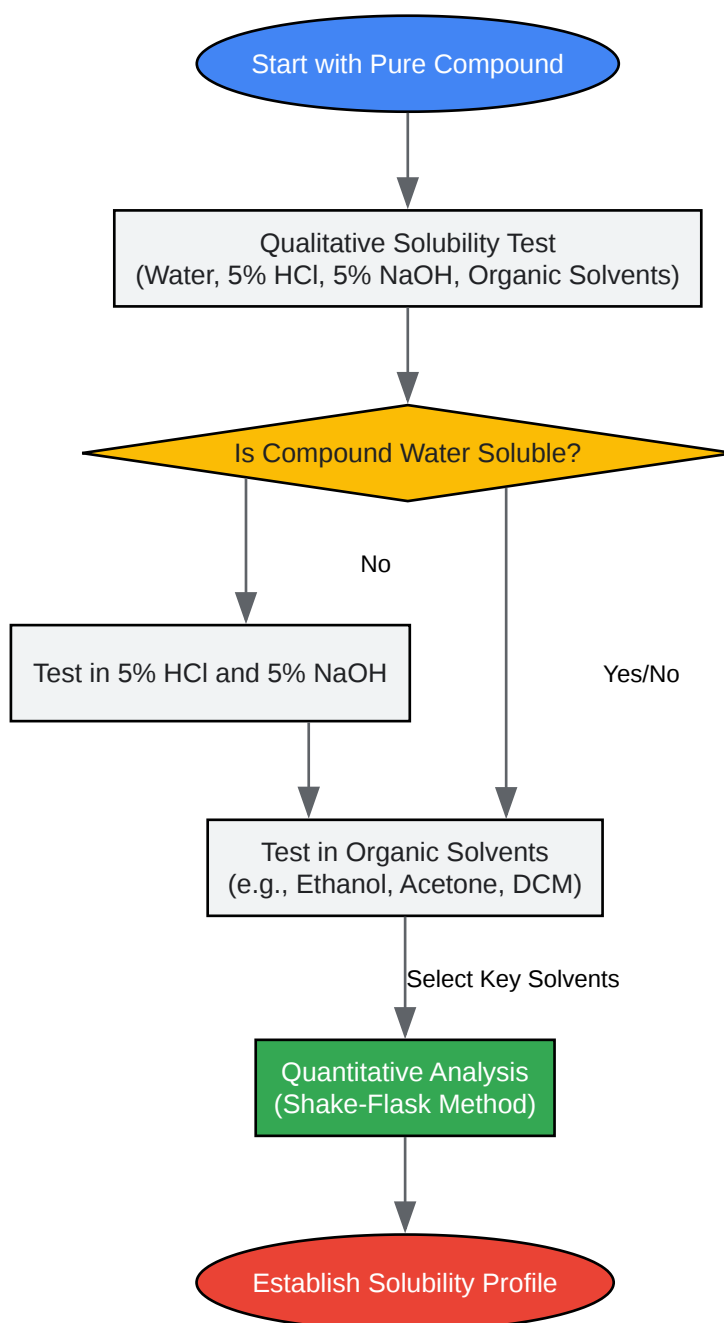
Methodology:

- **Preparation:** Add an excess amount of the solid compound to a sealed vial containing a known volume of the solvent. This ensures that the resulting solution is saturated.
- **Equilibration:** Place the vial in a constant temperature bath equipped with an agitator (e.g., an orbital shaker). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.
- **Sample Preparation:** Once equilibrium is achieved, let the vial stand to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter (e.g., 0.45 μm PTFE), taking care to avoid adsorption of the solute onto the filter material.
- **Analysis:** Quantify the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentration.
- **Calculation:** The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualized Workflow and Pathways

Solubility Testing Workflow

The logical progression for determining the solubility of a novel compound is outlined in the diagram below. It begins with simple qualitative tests and progresses to more rigorous quantitative measurements.



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Caption: A logical workflow for the systematic solubility assessment of a compound.

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